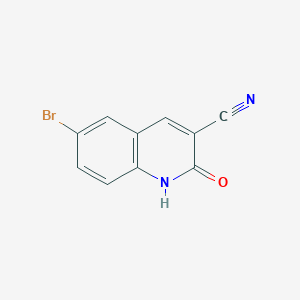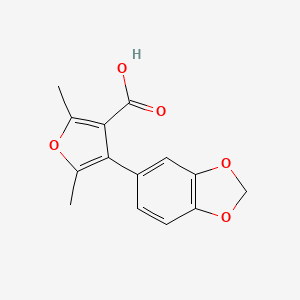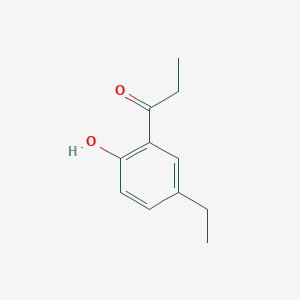
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile
概要
説明
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C10H5BrN2O and its molecular weight is 249.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photovoltaic Applications
Photovoltaic Properties of 4H-pyrano[3,2-c]quinoline Derivatives 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile derivatives have been researched for their potential in photovoltaic applications. Films of these derivatives display significant photovoltaic properties when used in the fabrication of organic-inorganic photodiode devices. These materials show promising results in terms of photocurrent generation under illumination, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties of Quinoline Derivatives Thin Films Another study highlights the structural and optical properties of thin films made from this compound derivatives. These films exhibit distinct optical properties such as transmittance and reflectance in specific light spectra, which are crucial for their application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Electrochemical and Surface Characterization Studies This compound has been studied for its role in corrosion inhibition, particularly in protecting copper surfaces in acidic environments. The effectiveness of this compound derivatives in forming protective layers on metal surfaces demonstrates its potential in material science and engineering applications (Eldesoky et al., 2019).
Dielectric Properties
Effect on Dielectric Properties of Thin Films Research has also been conducted on the dielectric properties of thin films made from this compound derivatives. These studies are vital in understanding the material's behavior in electronic devices, particularly in applications where dielectric properties are critical (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Safety and Hazards
作用機序
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.
生化学分析
Biochemical Properties
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but prolonged exposure can lead to its degradation, resulting in diminished activity. Long-term studies have also shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of active metabolites, which may exert additional biochemical effects. Furthermore, its interaction with metabolic enzymes can influence the levels of specific metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes .
特性
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)








![3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}propanoic acid](/img/structure/B1283127.png)




